molecular formula C21H17Cl3N2O4 B1463914 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester CAS No. 1206970-22-0

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester

Cat. No. B1463914
M. Wt: 467.7 g/mol
InChI Key: ZDDCUCNANYIQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester is a useful research compound. Its molecular formula is C21H17Cl3N2O4 and its molecular weight is 467.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Chemical Properties

Research on pyrazole derivatives, including similar structural compounds, has highlighted their importance in the development of ligands for complex synthesis and their potential application in material science. For example, studies on β-amino dicarbonyl compounds reveal insights into the structural characteristics and applications of pyrazole derivatives in designing functionalized ligands, which are crucial for catalysis and material science applications (Meskini et al., 2011). The detailed structural analysis, including spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data, provides foundational knowledge for understanding and further developing pyrazole-based compounds for various applications.

Potential for Nonlinear Optical Materials

Another area of interest is the synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, which have been studied for their optical nonlinearity properties. These properties are essential for applications in optical limiting and other photonic technologies. The findings suggest that pyrazole derivatives, by extension, could be valuable in designing materials with significant optical nonlinearities, indicating potential research applications in creating new optical materials (Chandrakantha et al., 2013).

properties

IUPAC Name

diethyl 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)pyrazole-3,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17Cl3N2O4/c1-3-29-20(27)17-18(21(28)30-4-2)25-26(16-10-9-14(23)11-15(16)24)19(17)12-5-7-13(22)8-6-12/h5-11H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDCUCNANYIQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17Cl3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
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5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
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5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
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5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester
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5-(4-Chloro-phenyl)-1-(2,4-dichloro-phenyl)-1H-pyrazole-3,4-dicarboxylic acid diethyl ester

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